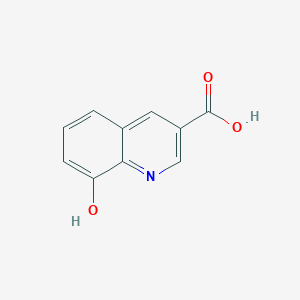

8-Hydroxyquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANGALOTOWAFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726448 | |

| Record name | 8-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911109-16-5 | |

| Record name | 8-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 8 Hydroxyquinoline 3 Carboxylic Acid

Retrosynthetic Analysis and Precursor Design for 8-Hydroxyquinoline-3-carboxylic Acid

Retrosynthetic analysis of this compound identifies two primary strategic disconnections that form the basis for its synthesis. The first approach involves a direct functionalization pathway, while the second, more common strategy relies on constructing the quinoline (B57606) ring from carefully chosen precursors.

Strategy A: Direct Functionalization. This approach conceptually disconnects the C-C bond between the carboxylic acid group and the quinoline ring at the C3 position. This retrosynthetic step suggests that 8-hydroxyquinoline (B1678124) itself could serve as an advanced precursor, onto which a carboxylic acid group would be introduced directly. This strategy is attractive for its potential step-economy but is synthetically challenging due to the inherent reactivity and directing effects of the 8-hydroxyquinoline scaffold, which favor substitution at positions 5 and 7.

Strategy B: Ring Synthesis from Precursors. A more versatile and widely applied strategy involves the disconnection of the bonds that form the pyridine (B92270) portion of the quinoline ring. This approach breaks the molecule down into a substituted aniline (B41778) or aminophenol component and a three-carbon fragment. For this compound, this leads to precursors such as 2-aminophenol (B121084) and a three-carbon carbonyl compound that already contains the carboxylic acid moiety or a precursor to it, such as an ester group. This method allows for the regioselective placement of the carboxylic acid group at the C3 position by embedding it within one of the key building blocks, thereby avoiding the regioselectivity issues associated with direct functionalization. This precursor-based approach is the foundation of classical quinoline syntheses like the Friedländer and Doebner reactions. iipseries.orgnih.gov

Established Synthetic Routes to the 8-Hydroxyquinoline Core

The synthesis of the parent 8-hydroxyquinoline ring is a well-established field, primarily relying on cyclization reactions that build the heterocyclic system.

Cyclization Reactions for Quinoline Ring Formation

Several named reactions are employed to construct the fundamental quinoline skeleton, with the Skraup, Doebner-von Miller, and Friedländer syntheses being the most prominent. iipseries.orgrroij.com

Skraup Synthesis: This is one of the oldest and most direct methods. It involves the reaction of an aromatic amine, in this case, o-aminophenol, with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as o-nitrophenol. chemicalbook.com The glycerol dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde, which then undergoes a conjugate addition with the amine, followed by cyclization and oxidation to yield the quinoline ring. google.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that allows for greater substitution on the resulting quinoline. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism is complex and thought to involve conjugate addition, cyclization, dehydration, and a final oxidation step to furnish the aromatic quinoline product. wikipedia.orgnih.gov

Friedländer Synthesis: This method provides a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). rroij.comscispace.com For the synthesis of the 8-hydroxyquinoline core, 2-amino-6-hydroxybenzaldehyde (B11922721) or a related ketone would be condensed with a simple aldehyde or ketone like acetaldehyde. This reaction is typically catalyzed by acids or bases.

| Reaction | Precursors | Conditions | Key Features |

| Skraup Synthesis | Aromatic amine (o-aminophenol), Glycerol | Concentrated H₂SO₄, Oxidizing agent (e.g., o-nitrophenol) | Harsh, exothermic conditions; typically produces unsubstituted pyridine ring. chemicalbook.comgoogle.com |

| Doebner-von Miller | Aromatic amine (o-aminophenol), α,β-Unsaturated carbonyl | Acid catalyst (Lewis or Brønsted) | Allows for substituted quinolines; α,β-unsaturated carbonyl can be formed in situ. wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with active methylene group | Acid or base catalysis | Convergent; regiochemistry is unambiguously defined by the precursors. rroij.comscispace.com |

Introduction of Hydroxyl Group at Position 8

In cases where the quinoline ring is synthesized without the C8-hydroxyl group, it can be introduced subsequently through standard aromatic substitution reactions.

From 8-Aminoquinoline: The most common method involves the diazotization of 8-aminoquinoline. The amine is treated with a nitrous acid source (e.g., NaNO₂ in aqueous acid) to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution, which liberates nitrogen gas and introduces a hydroxyl group at the C8 position. rroij.comscispace.com

From Quinoline-8-sulfonic acid: An alternative, though less common, route is through the alkali fusion of quinoline-8-sulfonic acid. rroij.comscispace.com Sulfonation of quinoline followed by fusion of the resulting sulfonic acid with a strong base like sodium hydroxide (B78521) at high temperatures results in the displacement of the sulfonate group and the introduction of the hydroxyl group.

Regioselective Introduction of the Carboxylic Acid Moiety at Position 3

The introduction of the carboxylic acid group specifically at the C3 position requires precise control of regiochemistry. This is most effectively achieved by building this functionality into the synthetic precursors rather than attempting to functionalize the pre-formed 8-hydroxyquinoline ring.

Direct Functionalization Approaches

Direct carboxylation of 8-hydroxyquinoline at the C3 position is synthetically challenging and not a commonly reported transformation. The electronic properties of the 8-hydroxyquinoline ring system dictate the sites of electrophilic aromatic substitution. The powerful electron-donating hydroxyl group, combined with the activating effect of the benzene (B151609) ring, strongly directs incoming electrophiles to positions 5 and 7. Standard formylation reactions, such as the Vilsmeier-Haack reaction, are known to functionalize the 5 and 7 positions, highlighting the difficulty in achieving substitution at C3. researchgate.net Therefore, direct carboxylation methods are generally not viable for preparing the C3 isomer.

Carboxylic Acid Precursor-Based Syntheses

The most logical and effective strategy for synthesizing this compound is to use a ring-forming reaction where one of the precursors already contains the required carboxyl group (or a readily convertible ester). The Friedländer synthesis is ideally suited for this purpose.

A plausible route involves the acid- or base-catalyzed condensation of a 2-amino-6-hydroxyaryl ketone with a compound that provides the C2 and C3 atoms, with the C3 atom bearing an ester group. Specifically, the reaction between 2-amino-6-hydroxyacetophenone and an ethyl glyoxylate derivative would yield the target structure. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. The resulting product is ethyl 8-hydroxyquinoline-3-carboxylate, which can be readily hydrolyzed to the final carboxylic acid.

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Friedländer Annulation | 2-amino-6-hydroxyacetophenone, Ethyl glyoxylate | Acid or Base Catalyst (e.g., piperidine, KOH), Ethanol (B145695), Reflux | Ethyl 8-hydroxyquinoline-3-carboxylate |

| 2 | Ester Hydrolysis | Ethyl 8-hydroxyquinoline-3-carboxylate | Aqueous NaOH or KOH, followed by acidification (e.g., HCl) | This compound |

This precursor-based approach ensures that the carboxylic acid group is placed unambiguously at the C3 position, overcoming the regiochemical limitations of direct functionalization methods.

Advanced Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for extensive chemical modification. Advanced derivatization and functionalization strategies are employed to modulate its physicochemical properties, biological activity, and therapeutic potential. These strategies primarily focus on three key areas: modifications of the quinoline ring system, substitutions on the carboxylic acid group, and the exploration of isosteric replacements for the carboxyl moiety.

Modifications of the Quinoline Ring System

The quinoline ring of this compound offers several positions for substitution, allowing for the introduction of a wide array of functional groups. These modifications can significantly influence the molecule's electronic properties, lipophilicity, and steric profile.

Common modifications to the quinoline ring include halogenation, sulfonation, and the introduction of alkyl or aryl groups. Halogen atoms such as chlorine and bromine can be introduced at various positions, often enhancing the biological activity of the parent compound. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline have been synthesized and investigated. scispace.com

The Suzuki cross-coupling reaction is a powerful tool for introducing aryl groups at positions 5 and 7 of the 8-hydroxyquinoline core. scispace.comrroij.com This reaction typically involves the coupling of a bromo-substituted 8-hydroxyquinoline with a boronic acid in the presence of a palladium catalyst. rroij.com Such modifications can lead to compounds with altered pharmacological profiles.

Alkylation of the 8-hydroxyquinoline ring system has also been explored. For example, the introduction of alkyl groups such as isopropyl and isobutyl at the 2-position has been achieved. mdpi.com These substitutions can impact the molecule's interaction with biological targets.

Table 1: Examples of Modifications to the 8-Hydroxyquinoline Ring System

| Position of Substitution | Type of Modification | Reagents and Conditions | Reference |

| 5 and 7 | Dichlorination | N-chlorosuccinimide (NCS) in an acidic medium | mdpi.com |

| 5 | Arylation | Arylboronic acid, Pd catalyst (Suzuki coupling) | scispace.comrroij.com |

| 2 | Alkylation | Grignard reagents (e.g., i-PrMgX, i-BuMgX) with 8-hydroxyquinoline N-oxide | mdpi.com |

| 5 | Sulfonation | Sulfuric acid | scispace.com |

| 7 | Bromination | N-bromosuccinimide (NBS) | scispace.com |

Substitutions on the Carboxylic Acid Group

The carboxylic acid group at the 3-position is a key functional handle for derivatization. Common transformations include esterification and amidation, which can alter the compound's solubility, membrane permeability, and ability to act as a hydrogen bond donor or acceptor.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible and can be driven to completion by removing the water formed during the reaction. For example, ethyl 2-(halomethyl)quinoline-3-carboxylates have been synthesized and used in further reactions. researchgate.net

Amidation: Amide derivatives are frequently synthesized to explore structure-activity relationships. The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxylic acid. hepatochem.com A wide variety of coupling reagents are available, each with its own advantages.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. hepatochem.comstackexchange.comnih.gov Other reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also employed. stackexchange.com For instance, 8-hydroxyquinoline-2-carboxanilides have been synthesized through the condensation of the corresponding carboxylic acid with substituted anilines using phosphorus trichloride. mdpi.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive(s) | Key Features | Reference(s) |

| Dicyclohexylcarbodiimide (DCC) | DMAP | Widely used, can cause racemization | nih.gov |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | HOBt, DMAP | Water-soluble byproducts, good for electron-deficient amines | stackexchange.comnih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | - | Effective for hindered amines | stackexchange.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | DIPEA | High coupling efficiency, low racemization | stackexchange.com |

| Isobutylchloroformate | - | Forms a mixed anhydride (B1165640) intermediate | stackexchange.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. researchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis: One of the most significant green chemistry techniques applied to quinoline synthesis is the use of microwave irradiation. mdpi.comnih.govtandfonline.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov For example, a catalyst-free, microwave-assisted Friedländer synthesis of 8-hydroxyquinoline derivatives resulted in a 72% yield, compared to 34% with conventional heating. nih.gov The condensation of isatins with ketones to form quinoline-4-carboxylic acids has also been efficiently carried out using microwave irradiation. tandfonline.com

Use of Greener Catalysts and Solvents: The development of environmentally benign and recyclable catalysts is another key aspect of green quinoline synthesis. acs.org Nanocatalysts, for instance, are being explored to improve the efficiency and recyclability of catalytic processes in quinoline synthesis. acs.org The choice of solvent also plays a crucial role. Efforts are being made to replace hazardous solvents with greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net

The adoption of these green chemistry approaches not only reduces the environmental footprint of synthesizing this compound and its derivatives but can also offer economic advantages through increased efficiency and reduced waste disposal costs. researchgate.net

Advanced Spectroscopic and Structural Characterization of 8 Hydroxyquinoline 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the precise connectivity and chemical environment of each atom in 8-Hydroxyquinoline-3-carboxylic acid can be established.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, as well as labile protons from the hydroxyl and carboxylic acid groups.

The aromatic region typically displays signals for five protons. The protons on the pyridine (B92270) ring (H-2 and H-4) are generally the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group, appearing at the lowest field. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) form a distinct spin system, with their chemical shifts influenced by the hydroxyl group. The proton of the carboxylic acid group appears as a broad singlet at a very low field (typically >10 ppm), a characteristic feature for such functional groups. oregonstate.edu Similarly, the hydroxyl proton signal is also observed, though its position and broadness can be highly dependent on the solvent, concentration, and temperature. Based on data from similar quinoline derivatives, the expected chemical shifts can be summarized. chemicalbook.comcmu.edunih.gov

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 - 9.2 | Doublet | ³J(H2-H4) ≈ 1.5-2.0 Hz |

| H-4 | ~8.5 - 8.9 | Doublet | ³J(H4-H2) ≈ 1.5-2.0 Hz |

| H-5 | ~7.3 - 7.6 | Doublet | ³J(H5-H6) ≈ 8.0-8.5 Hz |

| H-6 | ~7.5 - 7.8 | Triplet | ³J(H6-H5) ≈ 8.0-8.5 Hz, ³J(H6-H7) ≈ 7.5-8.0 Hz |

| H-7 | ~7.1 - 7.4 | Doublet | ³J(H7-H6) ≈ 7.5-8.0 Hz |

| 8-OH | Variable (Broad) | Singlet | N/A |

| 3-COOH | >10 (Broad) | Singlet | N/A |

¹³C NMR Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy identifies all carbon environments within the molecule. The spectrum of this compound will show ten distinct signals: nine for the quinoline ring carbons and one for the carboxylic acid carbon.

The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The carbon of the carboxylic acid group (C=O) is highly deshielded and appears at the lowest field, typically in the range of 165-190 ppm. oregonstate.eduwisc.edu The carbon atom attached to the hydroxyl group (C-8) is also significantly deshielded. The remaining aromatic carbons appear in the typical range for such systems, between approximately 110 and 155 ppm. cmu.educhemicalbook.comnih.gov The specific assignments can be confirmed using 2D NMR techniques.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-3 | ~125 - 130 |

| C-4 | ~138 - 142 |

| C-4a | ~128 - 132 |

| C-5 | ~118 - 122 |

| C-6 | ~129 - 133 |

| C-7 | ~112 - 116 |

| C-8 | ~152 - 156 |

| C-8a | ~139 - 143 |

| COOH | ~168 - 175 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. researchgate.netacs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. acs.org For this compound, COSY would show correlations between adjacent protons on the same ring system. Key expected correlations include those between H-5, H-6, and H-7, confirming their sequence on the benzene ring. A weaker correlation might also be observed between H-2 and H-4. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the signals of the protonated carbons. For example, it would show cross-peaks connecting the ¹H signal of H-2 to the ¹³C signal of C-2, H-4 to C-4, and so on for all C-H bonds, simplifying the assignment of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). sdsu.eduyoutube.com This technique is essential for identifying quaternary (non-protonated) carbons and linking different fragments of the molecule. For this compound, key HMBC correlations would include:

The proton at H-2 showing correlations to C-3, C-4, and C-8a.

The proton at H-4 showing correlations to C-2, C-3, and C-4a.

The proton at H-5 showing correlations to C-4a, C-7, and C-8a.

These long-range correlations definitively establish the positions of the carboxylic acid and hydroxyl groups on the quinoline framework.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. nih.gov These methods are particularly sensitive to the presence of specific functional groups and can offer insights into molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.netqmul.ac.uk

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is rich with characteristic bands that confirm the presence of its key functional groups. The combination of a hydroxyl group, a carboxylic acid, and an aromatic quinoline system gives rise to a distinct spectral fingerprint. researchgate.netscirp.org

O-H Vibrations : The molecule contains two different O-H groups. The carboxylic acid O-H stretching vibration appears as a very broad and intense absorption band in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. ui.ac.id This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The phenolic O-H stretch from the 8-hydroxyl group is expected around 3200-3400 cm⁻¹. researchgate.net

C=O Vibration : A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected in the region of 1700–1730 cm⁻¹. ui.ac.id Its exact position can be influenced by conjugation with the quinoline ring and hydrogen bonding.

Quinoline Ring Vibrations : The C=C and C=N stretching vibrations of the aromatic quinoline ring system give rise to a series of medium to strong bands in the 1450–1620 cm⁻¹ region. researchgate.net

C-O Vibrations : The C-O stretching vibrations for the carboxylic acid and the phenolic hydroxyl group are found in the fingerprint region, typically between 1200 and 1350 cm⁻¹. niscpr.res.in

O-H Bending : The in-plane and out-of-plane bending vibrations of the O-H groups also provide useful diagnostic peaks in the fingerprint region of the spectrum. niscpr.res.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | -COOH | 2500 - 3300 | Strong, Very Broad |

| O-H Stretch (Phenolic) | Ar-OH | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |

| C=O Stretch | -COOH | 1700 - 1730 | Very Strong |

| C=C / C=N Ring Stretches | Quinoline Ring | 1450 - 1620 | Multiple, Medium to Strong |

| C-O Stretch | -COOH / Ar-OH | 1200 - 1350 | Strong |

| O-H Bend (Out-of-Plane) | -COOH | ~920 | Medium, Broad |

Analysis of Molecular Conformations

Vibrational spectroscopy is a powerful tool for studying molecular conformations, which are often dictated by subtle intra- and intermolecular interactions. mdpi.com In this compound, hydrogen bonding plays a critical role in determining the preferred conformation.

Two key interactions are of interest:

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between the hydrogen of the 8-hydroxyl group and the quinoline nitrogen atom. This interaction introduces a degree of rigidity to the molecule.

Intermolecular Hydrogen Bonding : Carboxylic acids are well-known to form strong intermolecular hydrogen-bonded dimers in the solid state. mdpi.com This dimerization significantly perturbs the vibrational frequencies of the O-H and C=O groups, leading to the characteristic broad O-H stretch and a lowering of the C=O stretching frequency compared to the monomeric form.

By comparing spectra taken in different phases (e.g., solid-state vs. dilute solution in a non-polar solvent), these conformational effects can be studied. The presence or absence of the broad O-H absorption and shifts in the carbonyl band can confirm the existence of hydrogen-bonded dimers. mdpi.com Furthermore, computational studies, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers (e.g., monomer vs. dimer), and these theoretical spectra can be compared with experimental FT-IR and Raman data to identify the most stable conformation present. nih.goviosrjournals.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 8-hydroxyquinoline (B1678124) and its derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* and n→π* electronic transitions. scirp.org

The electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically display multiple bands. The intense absorption bands are generally assigned to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline ring system. Weaker absorption bands, often appearing as shoulders or at longer wavelengths, are attributed to n→π* transitions. These involve the excitation of a non-bonding electron, typically from the nitrogen or oxygen heteroatoms, to a π* antibonding orbital.

In derivatives of 8-hydroxyquinoline, such as metal complexes, the absorption maxima corresponding to these transitions can be shifted. For instance, in methanolic and chloroform (B151607) solutions of 8-hydroxyquinoline, characteristic absorption bands are observed, which are attributed to n→π* and π→π* transitions. scirp.org The introduction of a carboxylic acid group at the 3-position is expected to influence the energy of these transitions due to its electron-withdrawing nature, potentially causing shifts in the absorption maxima. Studies on related compounds, like 5-(2-carboxyphenylazo)-8-hydroxyquinoline, have shown that the electronic absorption spectra display bands that can be ascribed to the excitation of π-electrons localized on the quinoline ring. researchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. The absorption maxima of 8-hydroxyquinoline derivatives are often sensitive to the polarity of the solvent.

For example, studies on azo dyes derived from 8-hydroxyquinoline have demonstrated a bathochromic shift (a shift to longer wavelengths) in the absorption maxima as the polarity of the solvent increases. goums.ac.ir This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. The investigation of solvatochromic effects provides valuable information about the electronic distribution in the ground and excited states of the molecule. Similar effects would be anticipated for this compound, where the presence of both a hydroxyl and a carboxylic acid group would lead to significant solute-solvent interactions. The study of solvatochromism in various solvents can, therefore, offer insights into the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of the molecular formula of a compound. By providing a highly precise measurement of the mass-to-charge ratio (m/z), HRMS allows for the unambiguous confirmation of the elemental composition.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound is not specifically detailed in the provided search results, extensive crystallographic studies have been conducted on the parent 8-hydroxyquinoline and its derivatives. For example, a new monoclinic polymorph of 8-hydroxyquinoline has been identified, and its crystal structure was determined by X-ray diffraction analysis. nih.govresearchgate.net In this structure, the molecule is planar, with the hydroxyl hydrogen atom forming an intramolecular O—H···N hydrogen bond. In the crystal lattice, molecules form centrosymmetric dimers via intermolecular O—H···N hydrogen bonds. nih.gov

Furthermore, the crystal structures of metal complexes of the related 8-hydroxyquinoline-2-carboxylic acid have been determined. For instance, crystals of [Zn((HQC)H)₂]·2H₂O and [Cd((HQC)H)₂]·2H₂O have been grown and their structures elucidated by X-ray crystallography, revealing details about the coordination of the metal ions. uncw.edu These studies provide a strong basis for predicting the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that would likely be present in the crystal structure of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Molecular Weight | 145.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes and organic radicals. While this compound itself is a diamagnetic species with no unpaired electrons, EPR spectroscopy can be a powerful tool for studying its derivatives, particularly its metal complexes or any radical species that may be formed under specific conditions, such as upon irradiation.

The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field. The technique can provide detailed information about the electronic structure of paramagnetic species. For derivatives of 8-hydroxyquinoline, EPR could be employed to:

Characterize Paramagnetic Metal Complexes: If this compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy can provide information about the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the spin state of the metal center.

Investigate Photoinduced Processes: In some cases, UV irradiation of quinoline derivatives can lead to the formation of radical species. EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to detect and identify these transient radical intermediates, providing insights into photochemical reaction mechanisms.

While no specific EPR studies on this compound were found in the provided search results, the technique remains a highly relevant and powerful method for the advanced characterization of its paramagnetic derivatives.

Computational Chemistry and Theoretical Investigations of 8 Hydroxyquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties for compounds like 8-hydroxyquinoline-3-carboxylic acid, from its three-dimensional shape to its spectroscopic characteristics.

A fundamental step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. For quinoline (B57606) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, are used to calculate key geometrical parameters such as bond lengths and angles. researchgate.netresearchgate.net These theoretical values are often validated by comparing them with experimental data from X-ray crystallography where available.

In studies of similar complex heterocyclic molecules, such as cocrystals involving 8-hydroxyquinoline (B1678124) derivatives, DFT calculations have shown that bond lengths are heavily influenced by electron delocalization within the aromatic rings. sci-hub.se For this compound, key parameters of interest would include the C=O and C-O bond lengths of the carboxylic acid group, the C-O bond of the hydroxyl group, and the various C-C and C-N bonds within the quinoline bicyclic system. The planarity of the quinoline ring system and the orientation of the substituent groups are also critical parameters determined through optimization.

| Bond Type | Typical Calculated Length (Å) | Associated Functional Group |

|---|---|---|

| C-O (Phenolic) | 1.338 - 1.367 | 8-hydroxyl group |

| C=O (Carboxylic) | ~1.210 | 3-carboxylic acid group |

| C-O (Carboxylic) | ~1.350 | 3-carboxylic acid group |

| C-C (Aromatic) | 1.370 - 1.433 | Quinoline ring |

| C-N (Aromatic) | ~1.370 | Quinoline ring |

Note: The values presented are representative and derived from DFT studies on closely related molecules like 8-hydroxyquinoline-5-sulfonic acid and its cocrystals. sci-hub.se Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and reactive. For 8-hydroxyquinoline and its derivatives, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO is also located on the bicyclic structure. researchgate.net The presence of the electron-withdrawing carboxylic acid group at the 3-position would be expected to influence the energies and spatial distributions of these orbitals.

| Parameter | Free Molecule (Gas Phase) | In Water | In Ethanol (B145695) |

|---|---|---|---|

| EHOMO (eV) | -8.625 | -8.734 | -8.707 |

| ELUMO (eV) | -0.789 | -0.707 | -0.734 |

| Energy Gap (ΔE) (eV) | 7.836 | 8.027 | 7.973 |

Note: Data is for the parent compound 8-hydroxyquinoline, calculated using the semi-empirical PM3 method. uaic.ro DFT calculations would provide more accurate energy values.

Theoretical vibrational analysis via DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of molecular motion, specific spectral peaks can be correlated to the stretching, bending, and torsional motions of specific functional groups. researchgate.netsci-hub.se

For this compound, key vibrational modes include:

O-H stretching from both the phenolic hydroxyl group and the carboxylic acid, typically appearing as a broad band in the high-wavenumber region (3500-2500 cm⁻¹).

C=O stretching of the carboxylic acid, which is a strong and characteristic absorption typically found in the 1750-1690 cm⁻¹ range. nih.gov

C=C and C=N stretching vibrations within the quinoline aromatic rings, usually observed between 1650 cm⁻¹ and 1400 cm⁻¹.

In-plane and out-of-plane C-H bending modes of the aromatic rings.

To improve the agreement between theoretical and experimental spectra, calculated frequencies are often multiplied by a scaling factor, as DFT methods tend to overestimate vibrational wavenumbers. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| ν(O-H) stretch | 3700 - 3550 | Hydroxyl group |

| ν(C=O) stretch | 1750 - 1690 | Carboxylic acid |

| ν(C=C) / ν(C=N) stretch | 1610 - 1400 | Quinoline ring |

| δ(C-H) bend | 1300 - 1000 | Aromatic C-H |

| γ(C-H) wag | 900 - 700 | Aromatic C-H |

Note: Wavenumber ranges are representative and based on DFT studies of 8-hydroxyquinoline and its derivatives. researchgate.netresearchgate.netnih.gov

For 8-hydroxyquinoline, theoretical studies have shown that properties like the dipole moment are sensitive to the molecular environment and conformation. uaic.ro The addition of a carboxylic acid group to the quinoline framework is expected to significantly alter these electronic properties due to its polar and electron-withdrawing nature.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) in Chloroform (B151607) | 2.182 D |

| Dipole Moment (μ) in Crystal | 7.142 D |

| Mean Polarizability (α) | Values vary with solvent environment |

Note: Data is for the parent compound 8-hydroxyquinoline. uaic.ro The dipole moment and polarizability of this compound would be different due to the presence of the carboxylic acid group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic evolution over time. mdpi.comnih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, providing a detailed view of the system's behavior in a condensed phase. mdpi.com

MD simulations are particularly valuable for understanding how a solute like this compound behaves in a solvent, such as water. These simulations can explicitly model the interactions between the solute and individual solvent molecules. mdpi.com For this compound, key intermolecular interactions include hydrogen bonds. The molecule possesses multiple hydrogen bond donor sites (the hydroxyl and carboxylic acid -OH groups) and acceptor sites (the quinoline nitrogen and the carbonyl and hydroxyl oxygens). researchgate.netmdpi.com

Simulations can reveal the structure and stability of the solvation shell around the molecule. For instance, studies on 8-hydroxyquinoline have shown that polar protic solvents like water and ethanol can break intermolecular hydrogen bonds that might lead to dimer formation in less polar environments. uaic.ro MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, providing insight into its solubility and the stability of different conformations in solution. mdpi.com These dynamic investigations are critical for understanding how the molecule interacts in a biological or chemical environment.

Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 8-hydroxyquinoline and its derivatives. rsc.orgnih.govresearchgate.net Conformational analysis of this compound focuses on the spatial arrangement of its constituent atoms and functional groups. The core 8-hydroxyquinoline scaffold is a bicyclic system composed of a phenol (B47542) ring fused to a pyridine (B92270) ring. rroij.commdpi.com This system is largely planar.

The carboxylic acid group's orientation relative to the quinoline ring is also a key conformational feature. It can exist in different rotational isomers (rotamers). DFT calculations help determine the most energetically favorable conformation by optimizing the molecular geometry. nih.govresearchgate.net These studies typically reveal that the planar conformation, where the carboxylic acid group is coplanar with the quinoline ring, is preferred as it maximizes electronic conjugation. The analysis of bond lengths and angles through DFT provides a detailed picture of the molecule's geometry. For instance, in related compounds like 5-chloro-8-hydroxyquinoline, the C-O bond length is approximately 1.338 Å, and in 8-hydroxyquinoline-5-sulfonic acid, the C-S bond length is about 1.778 Å. sci-hub.se These values, derived from theoretical and experimental data, offer insight into the bonding characteristics of the molecule.

Table 1: Theoretical Geometric Parameters for 8-Hydroxyquinoline Derivatives

| Parameter | Derivative Studied | Method | Finding | Reference |

|---|---|---|---|---|

| Adsorption Energy | 8-Hydroxyquinoline on Al(111) | DFT | Chemisorption energy is between -0.86 eV and -1.11 eV. | rsc.org |

| Deformation Energy | 8-Hydroxyquinoline on Al(111) | DFT | High deformation energy (0.55 eV to 2.77 eV) indicates strong interaction. | rsc.org |

| HOMO/LUMO Gap | Tris(8-hydroxyquinoline) aluminum (Alq3) | DFT | Calculated band gap value is 3.15 eV. | nih.gov |

| C-O Bond Length | 5-chloro-8-hydroxyquinoline | X-ray Crystallography | 1.3383 Å | sci-hub.se |

| C-Cl Bond Length | 5-chloro-8-hydroxyquinoline | X-ray Crystallography | 1.7612 Å | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For the 8-hydroxyquinoline class of molecules, QSAR has been effectively used to understand and predict their antimicrobial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). bepls.comnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. mdpi.com In a typical QSAR study involving 8-hydroxyquinoline derivatives, a series of related compounds are synthesized and their biological activity (e.g., Minimum Inhibitory Concentration, MIC) is measured. bepls.comresearchgate.net Then, various molecular descriptors are calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

A statistical model is then built to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov For halogenated 8-hydroxyquinoline derivatives investigated as anti-MRSA agents, QSAR studies have shown that properties like mass, polarizability, topological charge, and van der Waals volume are crucial for their activity. nih.gov These findings suggest that bulkier and more polarizable substituents on the 8-hydroxyquinoline scaffold can enhance antibacterial potency. The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, guiding the rational design of more effective therapeutic agents. nih.govnih.gov

Table 2: Key Descriptors in QSAR Models for 8-Hydroxyquinoline Derivatives

| Descriptor Category | Specific Descriptor | Importance in Model | Biological Activity | Reference |

|---|---|---|---|---|

| Physicochemical | Mass | Essential property governing activity | Anti-MRSA | nih.gov |

| Electronic | Polarizability | Essential property governing activity | Anti-MRSA | nih.gov |

| Topological | Topological Charge | Essential property governing activity | Anti-MRSA | nih.gov |

| Steric | Van der Waals Volume | Essential property governing activity | Anti-MRSA | nih.gov |

| Quantum Chemical | ELUMO (Energy of LUMO) | Governs anticancer activity in related quinolines | Anticancer | researchgate.net |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. phcogj.com This method is widely used to understand how a ligand, such as this compound, interacts with the active site of a biological receptor, like an enzyme or protein. mdpi.comuomustansiriyah.edu.iq

For the quinolone class of compounds, a primary and well-studied target is the bacterial enzyme DNA gyrase. nih.govresearchgate.net This enzyme is crucial for bacterial DNA replication, making it an excellent target for antibacterial agents. nih.gov Docking studies of quinolone derivatives into the active site of DNA gyrase reveal key interactions. The 3-carboxylic acid moiety, a common feature in many quinolone antibiotics, is critical for binding. researchgate.net It typically forms hydrogen bonds with amino acid residues in the enzyme's active site, such as Aspartate (Asp) and Arginine (Arg). uomustansiriyah.edu.iqresearchgate.net

Specifically, the carboxylate group can interact with residues like Asp87 and Arg91 in E. coli DNA gyrase. researchgate.net The planar quinoline ring system engages in hydrophobic and pi-pi stacking interactions with other residues, further stabilizing the complex. uomustansiriyah.edu.iq These computational predictions help to explain the mechanism of action at a molecular level and guide the design of new derivatives with improved binding affinity and, consequently, enhanced biological activity. nih.govnih.gov

Beyond DNA gyrase, derivatives of 8-hydroxyquinoline have also been studied for their interactions with other receptors. For example, docking studies have shown that 8-hydroxyquinoline-based compounds can bind to the histamine (B1213489) H2 receptor, with the hydroxyl group forming key interactions with residues like Aspartate (D98), Tyrosine (Y250), and Asparagine (D186). nih.govresearchgate.net

Table 3: Predicted Interactions from Molecular Docking of Quinolone Scaffolds

| Receptor Target | Key Interacting Residues | Type of Interaction | Ligand Moiety Involved | Reference |

|---|---|---|---|---|

| DNA Gyrase (E. coli) | Asp87, Thr88, Arg91, Met92 | Hydrogen Bonding, Hydrophobic | Carboxylic Acid, Quinolone Ring | researchgate.net |

| DNA Gyrase (S. pneumoniae) | GLY 101, GLY 102, ARG 136 | Hydrogen Bonding | Carboxylic Acid | uomustansiriyah.edu.iq |

| Histamine H2 Receptor | D98, Y250, D186, T190 | Electrostatic, Hydrogen Bonding | Hydroxyl Group | nih.govresearchgate.net |

| P-glycoprotein (6C0V) | ARG 148, GLN 824, LYS 1000 | Hydrogen Bonding | Oxygen atoms | nih.gov |

Coordination Chemistry of 8 Hydroxyquinoline 3 Carboxylic Acid and Its Metal Complexes

Ligand Design and Metal-Binding Sites (N, O-donor set)

8-Hydroxyquinoline-3-carboxylic acid, a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), is a bidentate or potentially tridentate chelating agent. The primary metal-binding sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position, forming a stable five-membered chelate ring upon coordination with a metal ion. nih.govscirp.org The presence of the carboxylic acid group at the 3-position can influence the electronic properties of the quinoline ring system and may also participate in coordination, leading to different structural possibilities for the resulting metal complexes.

The fundamental design of this ligand revolves around the N, O-donor set provided by the quinoline nitrogen and the phenolic oxygen. scirp.org This arrangement is a well-established motif for strong chelation of a wide variety of metal ions. scispace.comrroij.com The deprotonation of the phenolic hydroxyl group upon complexation results in a negatively charged oxygen atom that forms a strong coordinate bond with the metal center. Simultaneously, the nitrogen atom, with its lone pair of electrons, acts as a second donor site. This dual coordination leads to the formation of a thermodynamically stable five-membered ring structure. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating to facilitate the complexation. researchgate.net Characterization of the resulting complexes is performed using a variety of spectroscopic and analytical techniques to confirm their composition and structure. These methods include Fourier-transform infrared (FTIR) spectroscopy to identify the coordination of the N and O donor atoms to the metal, UV-Visible spectroscopy to study the electronic transitions, and elemental analysis to determine the stoichiometry of the complex. scirp.org

Complexation with Transition Metal Ions (e.g., Cu, Fe, Zn, Ni)

8-Hydroxyquinoline and its derivatives readily form stable complexes with a variety of transition metal ions, including copper(II), iron(III), zinc(II), and nickel(II). scispace.comrroij.com The synthesis of these complexes generally involves mixing a solution of the transition metal salt (e.g., chloride or acetate) with a solution of this compound. The resulting complexes often precipitate from the solution and can be isolated by filtration.

Spectroscopic studies confirm the coordination of the ligand to the metal ion. For instance, in the FTIR spectra of the complexes, a shift in the C=N stretching vibration and the disappearance or shift of the O-H bending vibration from the free ligand provide evidence for the involvement of the quinoline nitrogen and the hydroxyl oxygen in coordination. scirp.org The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), where two molecules of the deprotonated ligand coordinate to one metal ion. scirp.orgscirp.org

Table 1: Research Findings on Transition Metal Complexes

| Metal Ion | Synthesis Method | Characterization Techniques | Key Findings |

|---|---|---|---|

| Copper(II) | Reaction of a Cu(II) salt with the ligand in a suitable solvent. | FTIR, UV-Vis, Conductometric Titration | Formation of a 1:2 metal-to-ligand complex. Evidence of N,O-coordination from spectral shifts. scirp.org |

| Iron(III) | Complexation of an Fe(III) salt with the ligand. nih.gov | UV-Vis Spectroscopy, Density-Functional Theory (DFT) | The high-spin state is the most stable for the Fe(III) complex. The position of substituents on the 8-hydroxyquinoline ring affects the iron affinity. nih.gov |

| Zinc(II) | Reaction of a Zn(II) salt with the ligand. nih.gov | X-ray Crystallography | Can form complexes with bidentate coordination through the nitrogen and deprotonated hydroxyl group. nih.gov |

| Nickel(II) | Mixing a Ni(II) salt with the ligand in solution. scirp.org | FTIR, UV-Vis, Spectrophotometry | Forms a 1:2 metal-to-ligand complex. Spectral data confirms the involvement of both nitrogen and oxygen atoms in complex formation. scirp.org |

Complexation with Lanthanide Metal Ions (e.g., Eu, Nd, Gd)

8-Hydroxyquinoline derivatives are also effective ligands for lanthanide ions such as europium(III), neodymium(III), and gadolinium(III). The synthesis of these complexes typically follows similar procedures to those for transition metals, involving the reaction of a lanthanide salt with the ligand. The larger ionic radii and higher coordination numbers of lanthanide ions can lead to complexes with different stoichiometries and coordination geometries compared to transition metal complexes.

The characterization of lanthanide complexes often includes luminescence spectroscopy, particularly for europium complexes, which are known for their characteristic red emission. The ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light. researchgate.net

Table 2: Research Findings on Lanthanide Metal Complexes

| Metal Ion | Synthesis Method | Characterization Techniques | Key Findings |

|---|---|---|---|

| Europium(III) | Reaction of a Eu(III) salt with the ligand. nih.gov | Luminescence Spectroscopy, Elemental Analysis, FT-IR, UV-Vis | The ligand can effectively sensitize the characteristic luminescence of Eu(III). researchgate.net Heterometallic complexes with aluminum have also been synthesized. nih.gov |

| Neodymium(III) | Reaction of a Nd(III) salt with the ligand. | FT-IR, UV-Vis, Elemental Analysis | Forms stable complexes that exhibit the characteristic near-infrared (NIR) luminescence of Nd(III). researchgate.net |

| Gadolinium(III) | Reaction of a Gd(III) salt with the ligand. researchgate.net | FT-IR, Elemental Analysis | Forms stable complexes. researchgate.net Heteronuclear complexes with aluminum have been investigated for their luminescent properties. researchgate.net |

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their properties and potential applications. Techniques such as single-crystal X-ray diffraction provide definitive information about the coordination geometry, bond lengths, and bond angles within the complex.

Coordination Geometries (e.g., Square Planar, Octahedral, Trigonal Bipyramidal)

The coordination geometry of the metal complexes of 8-hydroxyquinoline derivatives is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For transition metals, common geometries include square planar and octahedral. For example, copper(II) complexes with 8-hydroxyquinoline can adopt a square planar geometry. scirp.orgscirp.org In contrast, other divalent metal ions might form octahedral complexes, often by coordinating with two ligand molecules and two solvent molecules (such as water). scirp.orgscirp.org

In some cases, a trigonal bipyramidal geometry can be observed. For instance, zinc(II) complexes with related ligands have been shown to adopt a trigonal bipyramidal geometry. nih.gov For lanthanide ions, which have higher coordination numbers, the geometries are often more complex, such as a tricapped trigonal prism. nih.gov

Stoichiometry and Binding Modes

The stoichiometry of the metal complexes of 8-hydroxyquinoline and its derivatives is commonly found to be 1:2 (metal:ligand) for divalent metal ions and 1:3 for trivalent metal ions. scispace.comscirp.orgscirp.org This corresponds to the formation of neutral complexes where the charge of the metal ion is balanced by the deprotonated hydroxyl groups of the ligands.

The primary binding mode involves the bidentate coordination of the ligand through the quinoline nitrogen and the phenolate (B1203915) oxygen. scirp.org However, the presence of the carboxylic acid group at the 3-position allows for the possibility of alternative or additional binding modes. While the N,O-chelation is the dominant interaction, the carboxylate group could potentially coordinate to the same metal center (tridentate chelation) or bridge to an adjacent metal center, leading to the formation of polynuclear structures. The specific binding mode adopted will depend on a variety of factors, including the metal ion, the pH of the reaction medium, and the presence of other coordinating species.

Solution Stability and Speciation Studies

The stability of metal complexes in solution is a critical factor influencing their biological activity and potential applications. For 8-hydroxyquinoline derivatives, including this compound, complex formation with essential metal ions has been identified as a key aspect of their mechanism of action. mdpi.comsemanticscholar.org Extensive research using techniques such as pH-potentiometry, UV-visible spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy has been conducted to characterize the formation, stability, and speciation of these metal complexes in aqueous solutions. mdpi.comnih.govuncw.edunih.gov

Studies on related 8-hydroxyquinoline compounds reveal the formation of highly stable complexes with a variety of metal ions. nih.gov For instance, investigations into novel 8-hydroxyquinoline-proline hybrids complexed with Rh(η⁵-C₅Me₅)²⁺ and Ru(η⁶-p-cymene)²⁺ have demonstrated high solution stability over a broad pH range, with minimal dissociation observed at physiological pH (7.4). nih.gov This stability is crucial for maintaining the complex's integrity in biological systems.

Speciation studies, which determine the distribution of different complex species in solution under various conditions, show that 8-hydroxyquinoline derivatives can form multiple types of complexes with a single metal ion. mdpi.com For example, with metal ions like Cu(II), Zn(II), Fe(II), and Fe(III), the formation of mono, bis, and sometimes tris complexes has been reported. mdpi.com The general speciation model often involves coordination via the (N,O⁻) donor set of the 8-hydroxyquinoline core. mdpi.com Furthermore, mixed-hydroxido species can also form, particularly at higher pH values. mdpi.comnih.gov

The stability of these complexes is quantified by formation constants (log K or log β values). The competition between the ligand and other coordinating species (like hydroxide (B78521) ions) for the metal ion is a key determinant of the predominant species at a given pH. mdpi.com To compare the metal-binding affinities of a ligand for different metal ions that form various types of complexes, pM values (the negative logarithm of the free metal ion concentration) are often calculated. mdpi.com For a 5-nitro-8-hydroxyquinoline-proline hybrid, the metal binding affinity at pH 7.4 was determined to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com

Investigations on 8-hydroxyquinoline-2-carboxylic acid with Ga³⁺ have identified the formation of [Ga(L)]⁺, [Ga(L)(OH)], [Ga(L)(OH)₂]⁻, and [Ga(L)₂]⁻ species, with the bis-complex ([Ga(L)₂]⁻) being the most stable. nih.gov The stability constants for various metal complexes with 8-hydroxyquinoline-2-carboxylic acid highlight the ligand's high affinity for metal ions. uncw.edu

Table 1: Stability Constants (Log K₁) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid

This table is interactive. Click on the headers to sort the data.

| Metal Ion | Log K₁ |

|---|---|

| Cu(II) | 12.00 |

| Pb(II) | 11.35 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Ca(II) | 6.16 |

| Mg(II) | 4.93 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

Data sourced from studies conducted in 0.1 M NaClO₄ at 25°C. uncw.edu

Redox Properties of Metal Complexes

The redox behavior of metal complexes is fundamental to their potential roles in biological systems, catalysis, and materials science. The coordination of ligands like this compound to redox-active metal ions, such as iron and copper, can significantly modulate their electrochemical properties. semanticscholar.orgmdpi.com The formation of coordination complexes can shift the redox potential of the metal ion, influencing its ability to participate in electron transfer reactions. mdpi.com

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of metal complexes. It provides information on formal redox potentials, the reversibility of electron transfer processes, and the stability of different oxidation states.

CV studies on the iron complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid have been performed to characterize the Fe(III)/Fe(II) redox couple. semanticscholar.org At physiological pH (7.4), where the tris-complexes [Fe(HL)₃] and [Fe(HL)₃]⁻ are the dominant species for Fe(III) and Fe(II) respectively, the voltammograms display reversible one-electron transfer processes. semanticscholar.org The reversibility indicates that both the oxidized and reduced forms of the complex are stable on the timescale of the CV experiment.

Table 2: Redox Properties of an Iron Complex with a 5-Nitro-8-hydroxyquinoline-Proline Hybrid Ligand

This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Conditions |

|---|---|---|

| Formal Potential (E'₁⸝₂) | +215 ± 5 mV | vs. NHE, pH 7.4 |

| Peak Separation (ΔEp) | 65 mV | - |

Data obtained from cyclic voltammetry at a 1:3 metal-to-ligand ratio. semanticscholar.org

The formal potential (E'₁⸝₂) provides a measure of the thermodynamic tendency of the complex to be oxidized or reduced. A positive shift in the redox potential upon complexation, as observed in some Fe-8HQ systems, suggests that the oxidized state (Fe(III)) is stabilized relative to the reduced state (Fe(II)) compared to the free aqua ion. mdpi.com The peak separation (ΔEp) in a CV experiment gives insight into the kinetics of the electron transfer; a value close to 59/n mV (where n is the number of electrons transferred) is characteristic of a reversible process. semanticscholar.org

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are transferred in a single elementary step or in separate, concerted steps. nih.gov Such mechanisms are vital in many biological and chemical processes, including photosynthesis and catalysis. The 8-hydroxyquinoline scaffold, with its phenolic proton, is inherently suited to participate in PCET reactions. The deprotonation of the hydroxyl group is often linked to the coordination and redox chemistry of the metal center.

In the context of this compound metal complexes, PCET pathways can be envisaged where the oxidation or reduction of the metal center is coupled to the transfer of the phenolic proton. For a generic metal complex M(L), a PCET oxidation process can be represented as:

Mⁿ(L-H) → Mⁿ⁺¹(L)²⁻ + H⁺ + e⁻

Here, the oxidation of the metal from state n to n+1 is accompanied by the loss of the phenolic proton (L-H represents the deprotonated ligand). The thermodynamics of this process are governed by both the redox potential of the metal center and the acidity (pKa) of the coordinated ligand's hydroxyl group.

While specific studies detailing PCET mechanisms for this compound complexes are not extensively documented in the reviewed literature, the principles of PCET are broadly applicable. nih.gov The reaction can proceed through various pathways, including stepwise electron transfer followed by proton transfer (ET-PT), stepwise proton transfer followed by electron transfer (PT-ET), or a concerted mechanism where both transfers occur simultaneously (MS-EPT). nih.gov The operative pathway often depends on the specific reaction conditions, such as pH and the presence of external proton acceptors or donors. nih.gov The interplay between the metal's redox potential and the ligand's proton affinity is a key area for understanding the reactivity of these versatile complexes.

Photophysical Properties and Optoelectronic Applications

Luminescence and Fluorescence Characteristics

The fluorescence properties of 8-hydroxyquinoline (B1678124) derivatives are highly sensitive to their molecular environment and structure. This sensitivity is key to their application in sensing and lighting technologies.

Derivatives of 8-hydroxyquinoline (8-HQ) are known to exhibit fluorescence across the visible spectrum, with emission wavelengths being highly dependent on the solvent, molecular structure, and the presence of metal ions. For instance, 8-HQ itself can exhibit dual fluorescence in the region of 330-410 nm. niscpr.res.in The fluorescence quantum yield is also substantially dependent on the solvent, with high yields often observed in polar aprotic solvents like dimethylformamide. niscpr.res.in

Metal complexes of 8-hydroxyquinoline derivatives are particularly important for their luminescent properties. Tris(8-hydroxyquinolinato)aluminum (Alq3), a widely studied derivative, is known for its strong green photoluminescence centered around 525 nm. nih.gov Other metal complexes, such as those with zinc, can produce blue-shifted emissions. researchgate.net By modifying the 8-hydroxyquinoline ligand, the emission color can be tuned. For example, certain bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been shown to have photoluminescence emission bands between 565 and 571 nm, corresponding to yellow light. mdpi.com

The table below summarizes the photoluminescent properties of several 8-hydroxyquinoline derivatives.

| Compound/Complex | Emission Wavelength (nm) | Emission Color | Reference |

| 8-Hydroxyquinoline (8-HQ) | 330 - 410 | Blue-Violet | niscpr.res.in |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | ~525 | Green | nih.gov |

| Alq3 in PMMA matrix (0.1%) | 480 | Blue | iitk.ac.in |

| Bis(8-hydroxyquinoline) zinc with styryl group | 565 - 571 | Yellow | mdpi.com |

The fluorescence intensity of 8-hydroxyquinoline derivatives can be modulated through several photophysical mechanisms, primarily Photoinduced Electron Transfer (PET) and Excited State Intramolecular Proton Transfer (ESIPT).

Excited State Intramolecular Proton Transfer (ESIPT): In its ground state, an ESIPT-capable molecule like 8-hydroxyquinoline exists in an "enol" form with an intramolecular hydrogen bond. nih.gov Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group (proton donor) to the nitrogen atom of the quinoline (B57606) ring (proton acceptor), creating an excited "keto" tautomer. nih.govrsc.org This ultrafast proton transfer provides a non-radiative decay pathway, which is why 8-HQ itself is a very weak fluorophore in many solvents. rsc.orgresearchgate.net The chelation of a metal ion to the hydroxyl and nitrogen sites removes the proton, thereby blocking the ESIPT process and leading to a significant enhancement of fluorescence. nih.gov This "turn-on" fluorescence is a key principle in designing sensors.

Photoinduced Electron Transfer (PET): PET is another common mechanism for modulating fluorescence. In a PET-based sensor, the fluorophore (in this case, the 8-hydroxyquinoline moiety) is linked to a receptor unit that can bind to an analyte. In the absence of the analyte, photoexcitation of the fluorophore can lead to an electron transfer from the receptor to the fluorophore (or vice versa), quenching the fluorescence. researchgate.netresearchgate.net When the receptor binds to a target ion, its electron-donating or -accepting ability is altered, which can inhibit the PET process. researchgate.netnih.gov This disruption of the quenching pathway results in a restoration or "turn-on" of fluorescence, signaling the presence of the analyte.

Development of Fluorescent Chemosensors for Ion Detection

The ability of the 8-hydroxyquinoline scaffold to bind metal ions and the corresponding changes in its fluorescence properties make it an excellent platform for developing selective and sensitive fluorescent chemosensors. researchgate.net

Derivatives of 8-hydroxyquinoline have been extensively developed for the selective detection of various metal ions, with a particular focus on aluminum (Al³⁺) and iron (Fe³⁺).

Aluminum (Al³⁺): Numerous fluorescent sensors based on 8-hydroxyquinoline derivatives have been designed for the highly selective and sensitive detection of Al³⁺. researchgate.netsemanticscholar.org These sensors typically show a significant fluorescence enhancement upon binding to Al³⁺. This high selectivity is crucial because Al³⁺ has poor coordination and strong hydration, making it difficult to detect compared to other metal ions. researchgate.net The interaction with Al³⁺ often results in a visible color change under UV light, for instance, to a bluish-green color. researchgate.net

Iron (Fe³⁺): While many sensors for Al³⁺ operate on a "turn-on" mechanism, sensors for Fe³⁺ often exhibit fluorescence quenching. researchgate.net A fluorescent chemosensor based on 2,5-diphenylfuran (B1207041) and 8-hydroxyquinoline was shown to form a 1:1 complex with Fe³⁺, leading to a quenching of its fluorescence. researchgate.net This selectivity is important for monitoring Fe³⁺ levels in environmental and biological systems.

The detection of metal ions by 8-hydroxyquinoline-based chemosensors relies on specific interactions that transduce the binding event into a measurable optical signal.

Chelation-Enhanced Fluorescence (CHEF): This is one of the most common sensing mechanisms. The 8-hydroxyquinoline ligand itself may be weakly fluorescent due to processes like ESIPT or free rotation of parts of the molecule that allow for non-radiative decay. Upon chelation with a metal ion, a rigid five-membered chelate ring is formed. nih.govresearcher.life This increased rigidity restricts intramolecular rotations and vibrations, reducing the efficiency of non-radiative decay pathways and leading to a significant enhancement in fluorescence quantum yield. researcher.life This mechanism is particularly effective for detecting ions like Al³⁺ and Zn²⁺. researchgate.netresearcher.life

Photoinduced Electron Transfer (PET): As described earlier, the binding of a metal ion to the receptor part of a sensor molecule can inhibit a pre-existing PET quenching pathway. For example, a sensor designed with a PET mechanism showed that the binding of Al³⁺ ions led to a "turn-on" fluorescence response. researchgate.net Conversely, ions like Fe³⁺, which are paramagnetic, can induce fluorescence quenching through electron or energy transfer upon chelation. uci.edu

Applications in Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline and its derivatives, most notably the organometallic complex Tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). ossila.commdpi.com Since the development of the first efficient OLED by Tang and VanSlyke in 1987, Alq3 has been extensively used due to its excellent thermal stability, high fluorescence quantum yield, and effective electron transport capabilities. iitk.ac.inossila.com

Alq3 and similar compounds often serve dual roles in OLED devices, acting as both the emissive layer (where light is generated) and the electron transport layer (facilitating the movement of electrons). iitk.ac.innih.gov The emission color of OLEDs based on these materials can be tuned. While pure Alq3 typically emits green light, its emission can be shifted to blue by dispersing it at low concentrations in a host matrix. iitk.ac.in Furthermore, by chemically modifying the 8-hydroxyquinoline ligand, derivatives that emit in other parts of the spectrum, such as yellow, can be synthesized. mdpi.com For instance, bis(8-hydroxyquinoline) zinc derivatives have been used to fabricate OLEDs with strong yellow electroluminescence. mdpi.com The performance of these OLEDs can be substantial, with devices achieving high brightness at low operating voltages. mdpi.comuq.edu.au

The table below details the performance of representative OLEDs utilizing 8-hydroxyquinoline derivatives.

| Active Layer Material | Emission Color | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

| Alq3-based device | Green | >1000 | - | 2.4 | uq.edu.au |

| ZnStq_OCH₃:PVK (a bis(8-HQ) zinc derivative) | Yellow | 2244 | 1.24 | 6.94 | mdpi.com |

Integration into Metal-Organic Frameworks (MOFs) for Sensing and Luminescence

The integration of 8-hydroxyquinoline-3-carboxylic acid as a functional ligand in the synthesis of metal-organic frameworks (MOFs) has yielded novel materials with significant potential in sensing and luminescence applications. The inherent chelating and luminescent properties of the 8-hydroxyquinolinate moiety, combined with the structural versatility and porosity of MOFs, allows for the creation of highly sensitive and selective chemical sensors.

Research has demonstrated the assembly of new MOFs using an 8-hydroxyquinolinate derivative ligand with various metal ions, including zinc(II), cadmium(II), manganese(II), and cobalt(II). researchgate.netacs.orgnih.gov The resulting frameworks exhibit distinct structural dimensions and topologies, from 2D grid networks to complex 3D porous structures, which directly influence their photophysical properties. acs.orgnih.gov

The sensing mechanism of these MOFs often relies on luminescence quenching. For instance, the zinc-based MOF [Zn2L2]·2DMF·2MeOH has demonstrated high sensitivity in detecting nitroaromatic molecules and iron(III) ions (Fe³⁺). researchgate.netacs.orgnih.gov The presence of these analytes causes a significant decrease in the MOF's fluorescence intensity, allowing for their quantitative detection even in the presence of other interfering substances. researchgate.netnih.gov This selective quenching makes these materials promising candidates for environmental monitoring and chemical analysis.

Detailed Research Findings: Luminescent Properties of this compound based MOFs

The luminescence of MOFs incorporating this compound is highly dependent on the coordinated metal ion. The distinct properties arise from variations in the metal nodes and the resulting framework structures. researchgate.net

| MOF Compound | Metal Ion | Framework Structure | Observed Luminescence |

| [Zn2L2]·2DMF·2MeOH | Zinc(II) | 3D porous network with meso-helical chains | Strong solid-state luminescence |

| [Zn2L2(py)2] | Zinc(II) | 2D grid network | Distinct solid-state luminescence |

| [Cd2L2]·Diox·MeOH·6H2O | Cadmium(II) | 2D layer structure stacking into a 3D porous structure | Distinct solid-state luminescence |

Data sourced from multiple references. researchgate.netacs.orgnih.gov

Detailed Research Findings: Sensing Applications of a Zn-based MOF

A zinc-based MOF, [Zn2L2]·2DMF·2MeOH, has been identified as a particularly effective luminescent sensor due to its robust stability and high sensitivity. researchgate.netnih.gov It has been successfully utilized for the detection of specific environmental pollutants.

| Analyte Detected | Matrix | Key Finding | Reference |

| Nitroaromatic Molecules | Methanol | Highly sensitive detection via luminescence quenching | researchgate.netacs.orgnih.gov |

| Iron(III) ion (Fe³⁺) | Water | Highly sensitive and selective detection, even with other metal cations present | researchgate.netacs.orgnih.gov |

Electrochemical Behavior and Advanced Electrochemical Sensing

Oxidative and Reductive Electrochemical Processes

The electrochemical oxidation of the 8-hydroxyquinoline (B1678124) scaffold is a complex process involving the phenolic hydroxyl group and the quinoline (B57606) ring system. This process is generally irreversible and highly dependent on experimental conditions such as pH and the nature of the working electrode.

Cyclic Voltammetry Analysis